molecular formula C10H8BrNO B6315411 5-(2-bromo-5-methylphenyl)oxazole CAS No. 2028261-97-2

5-(2-bromo-5-methylphenyl)oxazole

Cat. No.: B6315411
CAS No.: 2028261-97-2
M. Wt: 238.08 g/mol
InChI Key: KAFKGLJIDDEEAC-UHFFFAOYSA-N
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Description

5-(2-bromo-5-methylphenyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromo-5-methylphenyl)oxazole typically involves the condensation of 2-bromo-5-methylbenzoyl chloride with an appropriate amine, followed by cyclization. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-bromo-5-methylphenyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

5-(2-bromo-5-methylphenyl)oxazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-oxazole: Lacks the bromine and methyl substituents, making it less reactive in certain chemical reactions.

    5-(2-chloro-5-methylphenyl)oxazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    5-(2-bromo-4-methylphenyl)oxazole: The position of the methyl group is different, affecting its chemical properties and interactions.

Uniqueness

5-(2-bromo-5-methylphenyl)oxazole is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and binding interactions. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2-bromo-5-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-2-3-9(11)8(4-7)10-5-12-6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFKGLJIDDEEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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